1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2S/c21-15-6-8-16(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)31(29,30)17-4-2-1-3-5-17/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLHBWOCNLBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine often begins with the preparation of intermediate compounds, such as the benzenesulfonyl chloride and fluorophenyl triazolopyrimidine derivatives. The key steps involve nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. Solvents such as dichloromethane and catalysts like triethylamine are commonly used.
Industrial Production Methods: Industrial production typically involves large-scale batch reactions, utilizing automated reactors for precise temperature and pressure control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and quality control. The overall yield and purity of the final product depend on the optimization of reaction parameters and purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The piperazine and triazolopyrimidine moieties participate in nucleophilic and electrophilic substitution reactions.
-
The benzenesulfonyl group stabilizes intermediates during substitution via electron-withdrawing effects.
Oxidation Reactions
The ethylsulfanyl group (if present in precursors) can undergo oxidation:
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 hours |
| mCPBA | Sulfone derivative | 0°C to RT, 12 hours |
-
Oxidation enhances polarity and bioactivity but may reduce membrane permeability.
Ring-Opening and Cyclization
The triazolopyrimidine core undergoes ring-opening under alkaline conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| NaOH (1M), H₂O/EtOH | Heat (70°C) | Pyrimidine-2,4-dione derivative | Intermediate for fused heterocycles . |
| NH₂NH₂·H₂O | Reflux | Triazole-amine hybrid | Anticancer scaffold. |
Coupling Reactions
The piperazine nitrogen facilitates cross-coupling:
Acid-Base Reactions
The piperazine ring undergoes protonation/deprotonation:
| Condition | Behavior |
|---|---|
| pH < 3 | Protonation at N4 enhances solubility in polar solvents |
| pH > 10 | Deprotonation enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) |
Synthetic Pathway
Key steps in the synthesis of the compound include:
-
Triazolopyrimidine Core Formation : Cyclocondensation of 4-fluoroaniline with cyanamide derivatives .
-
Piperazine Introduction : Nucleophilic displacement using 1-benzenesulfonylpiperazine under Mitsunobu conditions.
-
Final Functionalization : Pd-mediated coupling to install fluorophenyl groups .
Analytical Characterization
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
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Photoreactivity : UV exposure induces C–N bond cleavage in the triazole ring.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation and substitution reactions.
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes makes it useful in understanding metabolic pathways and enzyme kinetics.
Medicine
The potential therapeutic properties of this compound are being explored in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Properties : Research indicates that it could target cancer cells selectively, leading to reduced tumor growth.
- Neuropharmacology : Its effects on neurotransmitter systems are under investigation for potential applications in treating neurological disorders.
Industry
In industrial applications, the compound is utilized in developing new materials with enhanced stability or reactivity. Its unique chemical properties make it suitable for various formulations in pharmaceuticals and agrochemicals.
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves binding to molecular targets, such as enzymes and receptors. Its interaction with these targets can inhibit or modulate their activity, leading to downstream effects on various biochemical pathways. The triazolopyrimidine moiety plays a critical role in its binding affinity and specificity, while the piperazine ring enhances its membrane permeability.
Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyrimidine Core
The triazolo-pyrimidine scaffold is shared among several compounds, but substituents modulate activity:
Analysis :
Piperazine and Sulfonamide Modifications
Variations in the piperazine linker and sulfonamide groups influence solubility and binding:
Analysis :
Aryl Group Modifications
The 4-fluorophenyl group distinguishes the target compound from analogs with other aryl substituents:
Biological Activity
1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazolopyrimidine core
- A fluorophenyl substituent
- A piperazine ring with a benzenesulfonyl group.
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this structure have been tested against various cancer cell lines with promising results in reducing cell viability .
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways. It is hypothesized that the triazole moiety plays a crucial role in interacting with inflammatory mediators .
- Enzyme Inhibition : The piperazine ring is known for its ability to interact with various enzymes. This compound may act as a biochemical probe to study enzyme interactions, particularly in pathways related to cancer and inflammation .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example:
- Inhibition of Kinases : Some studies suggest that related compounds can inhibit specific kinases involved in cancer progression.
- Interaction with Receptors : The binding affinity of the compound to certain receptors may trigger downstream signaling pathways that lead to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a similar triazolopyrimidine derivative on HeLa (cervical cancer) and HCT-116 (colon cancer) cells. The results indicated an IC50 value of approximately 36 μM, demonstrating significant cytotoxicity against these cell lines .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of arthritis. Results showed a marked reduction in inflammatory markers and swelling in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?
- Methodology : A modular synthesis approach is advised:
Piperazine Functionalization : React 1-(benzenesulfonyl)piperazine with a triazolopyrimidine precursor under nucleophilic aromatic substitution (SNAr) conditions. Use dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIEA) as the base to deprotonate the piperazine .
Triazolo[4,5-d]pyrimidine Synthesis : Prepare the triazolopyrimidine core via cyclocondensation of 4-fluorophenyl-substituted triazole with a pyrimidine derivative. Optimize reaction time and temperature (e.g., 80°C, 12–24 hrs) to minimize byproducts .
Purification : Use flash chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether for high purity (>95%) .
- Key Considerations :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DCM | |
| Base | DIEA | |
| Purity | >95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm regiochemistry of the triazolopyrimidine ring (¹H/¹³C NMR) and benzenesulfonyl attachment (e.g., singlet for sulfonyl protons at δ 7.5–8.0 ppm) .
Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₂₀H₁₆F₄N₆O₂S) and rule out hydrates or solvates .
HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient: 10%→90% acetonitrile/water over 20 mins .
- Common Pitfalls :
- Overlapping NMR signals for the triazole and pyrimidine protons. Use 2D COSY or HSQC to resolve .
- Column degradation during flash chromatography due to basic conditions. Pre-saturate silica with 0.1% NH₄OH .
Advanced Research Questions
Q. What strategies are effective for elucidating the biological target of this compound?
- Approach :
Computational Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using molecular docking software (AutoDock Vina). Prioritize targets with high binding affinity for triazolopyrimidine scaffolds .
Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify inhibition (IC₅₀ < 1 μM). Cross-reference with structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .
Cellular Validation : Perform CRISPR knockdown or overexpression of candidate targets in disease-relevant cell lines (e.g., HEK293T) to confirm functional relevance .
- Data Interpretation :
- If conflicting activity data arise (e.g., low in vitro vs. high cellular potency), assess membrane permeability via PAMPA or Caco-2 assays .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Troubleshooting Framework :
Variable Control : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize inter-lab variability .
Orthogonal Assays : Validate hits using both biochemical (e.g., FP-based) and cellular (e.g., luciferase reporter) assays .
Crystallography : Solve co-crystal structures of analogs bound to targets to rationalize SAR outliers (e.g., steric clashes in triazole-substituted derivatives) .
- Case Study :
| Analog Modification | Observed Activity Discrepancy | Resolution Strategy |
|---|---|---|
| 4-Fluorophenyl → 2,4-Difluorophenyl | 10-fold potency loss | X-ray crystallography revealed unfavorable π-stacking |
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Protocol :
Forced Degradation : Expose to stress conditions:
- Acidic : 0.1 M HCl, 37°C, 24 hrs.
- Oxidative : 3% H₂O₂, 37°C, 6 hrs.
- Photolytic : 1.2 million lux-hours .
LC-MS Analysis : Monitor degradation products (e.g., sulfonyl cleavage or triazole ring oxidation) using a QTOF instrument .
Kinetic Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via nephelometry .
- Key Findings :
| Condition | Major Degradation Product | Half-Life (hrs) |
|---|---|---|
| Oxidative | Benzenesulfonic acid | 4.2 |
| Acidic | Piperazine hydrolysis | 12.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
